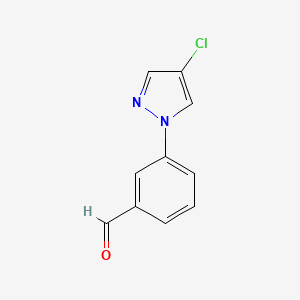

3-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde

Description

Significance of Pyrazole (B372694) Core in Contemporary Organic Synthesis and Chemical Research

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. nih.govmdpi.com Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and anticonvulsant properties. globalresearchonline.netbenthamscience.com The structural versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. ias.ac.in In organic synthesis, pyrazoles serve as versatile building blocks for the construction of more complex heterocyclic systems and as ligands in catalysis. mdpi.com The presence of both a hydrogen bond donor (NH group) and a hydrogen bond acceptor (pyridine-like nitrogen) within the pyrazole ring facilitates its interaction with biological targets. globalresearchonline.net

Importance of Benzaldehyde (B42025) Moiety as a Versatile Synthon in Chemical Transformations

Benzaldehyde, the simplest aromatic aldehyde, is a cornerstone of organic synthesis due to the reactivity of its carbonyl group. It readily participates in a myriad of chemical transformations, including nucleophilic addition, condensation reactions (such as the Claisen-Schmidt and Knoevenagel condensations), and oxidation-reduction reactions. researchgate.net This versatility makes it an invaluable starting material for the synthesis of a vast array of organic compounds, including pharmaceuticals, fragrances, and dyes. The benzaldehyde moiety can be functionalized on the aromatic ring, further expanding its utility as a synthon for creating diverse molecular architectures.

Rationale for Investigating Hybrid Chemical Architectures Integrating Pyrazole and Benzaldehyde Frameworks

The strategic combination of pyrazole and benzaldehyde scaffolds into a single molecule is driven by the principle of molecular hybridization, a rational drug design approach aimed at developing new chemical entities with improved biological profiles. mdpi.com The benzaldehyde group can act as a reactive handle to synthesize a variety of pyrazole-containing derivatives, such as chalcones, Schiff bases, and other heterocyclic systems, which have shown significant pharmacological potential. researchgate.net The integration of these two moieties can lead to compounds with synergistic or additive effects, where the pyrazole core provides a key pharmacophore for biological activity, and the substituted benzaldehyde portion modulates factors like potency, selectivity, and pharmacokinetic properties. nih.gov For instance, pyrazoline derivatives synthesized from benzaldehyde precursors have been investigated for their fluorescent properties, suggesting potential applications in materials science and as biological probes. scielo.brresearchgate.netresearchgate.net

Overview of Current Research Trajectories in Halogenated Heterocyclic Chemistry Pertinent to Chloro-Pyrazoles

The introduction of halogen atoms, particularly chlorine, into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to enhance the biological efficacy of a molecule. nih.gov Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov Current research in halogenated heterocyclic chemistry focuses on developing selective and efficient halogenation methods and exploring the structure-activity relationships of the resulting compounds. mdpi.com

Specifically for chloro-pyrazoles, research has demonstrated that the presence of a chlorine atom can significantly augment their biological activities. orientjchem.orgacs.org Studies on chloro-pyrazole derivatives have reported promising antimicrobial, antifungal, and insecticidal activities. acs.orgorientjchem.org The position of the chlorine atom on the pyrazole ring or on an attached phenyl ring can have a profound impact on the compound's biological profile, making the regioselective synthesis of chloro-pyrazoles an active area of investigation. researchgate.net

Scope and Objectives of Academic Investigations Focused on 3-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde

While specific research exclusively dedicated to this compound is not extensively documented in publicly available literature, the scope and objectives of such investigations can be inferred from the broader context of research on related compounds. The primary objectives for studying this particular molecule would likely include:

Synthesis and Characterization: Developing efficient and regioselective synthetic routes to obtain this compound and thoroughly characterizing its structure using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and, if possible, X-ray crystallography.

Exploration as a Synthetic Intermediate: Utilizing the reactive aldehyde functional group to synthesize a library of new derivatives, such as chalcones, Schiff bases, hydrazones, and other fused heterocyclic systems. This would be aimed at exploring the chemical space around this scaffold.

Pharmacological Screening: Evaluating the synthesized derivatives for a range of biological activities, guided by the known pharmacological profiles of pyrazole and benzaldehyde compounds. This would likely include screening for anti-inflammatory, antimicrobial, antifungal, and anticancer properties.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the parent compound and its derivatives to understand the relationship between their chemical structure and biological activity. This would involve investigating the effect of the chlorine atom's position and the nature of substituents on the benzaldehyde ring.

Computational and Mechanistic Studies: Employing computational modeling and docking studies to predict the potential biological targets of these compounds and to elucidate their mechanism of action at a molecular level.

In essence, research on this compound would be part of a larger effort to discover novel heterocyclic compounds with potential therapeutic applications, leveraging the established importance of the pyrazole, benzaldehyde, and chloro-substituted heterocyclic motifs.

Structure

3D Structure

Properties

Molecular Formula |

C10H7ClN2O |

|---|---|

Molecular Weight |

206.63 g/mol |

IUPAC Name |

3-(4-chloropyrazol-1-yl)benzaldehyde |

InChI |

InChI=1S/C10H7ClN2O/c11-9-5-12-13(6-9)10-3-1-2-8(4-10)7-14/h1-7H |

InChI Key |

AHWXVIMWUWJCDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=C(C=N2)Cl)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Chloro 1h Pyrazol 1 Yl Benzaldehyde

Retrosynthetic Analysis and Strategic Precursor Selection for Target Synthesis

A retrosynthetic analysis of 3-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde (I) suggests that the most logical disconnection is the C-N bond between the pyrazole (B372694) ring and the phenyl ring. This disconnection leads to two primary precursors: 4-chloro-1H-pyrazole (II) and a 3-formylphenyl electrophile (III), such as 3-bromobenzaldehyde (B42254) or a derivative suitable for cross-coupling reactions like 3-formylphenylboronic acid.

This retrosynthetic strategy is advantageous as it utilizes readily available or synthetically accessible starting materials. The core challenge lies in the regioselective formation of the N-1-aryl bond on the pyrazole ring, as pyrazoles can potentially be arylated at either the N-1 or N-2 position.

Multi-Step Reaction Sequences for the Construction of the this compound Framework

Based on the retrosynthetic analysis, a forward synthesis can be proposed. A common and effective method for the N-arylation of pyrazoles is the Ullmann condensation or the Suzuki-Miyaura cross-coupling reaction.

A plausible multi-step synthesis is as follows:

Preparation of 4-chloro-1H-pyrazole (II): This can be achieved through various methods, including the chlorination of 1H-pyrazole.

N-arylation of 4-chloro-1H-pyrazole: 4-chloro-1H-pyrazole (II) can be coupled with a suitable 3-formylphenyl derivative (III) to form the target molecule (I).

Scheme 1: Proposed synthetic pathway for this compound (I)

Regioselective and Chemoselective Synthetic Approaches in Key Reaction Steps

The key challenge in the synthesis of this compound is achieving high regioselectivity in the N-arylation step. 4-chloro-1H-pyrazole has two nitrogen atoms, and arylation can occur at either N-1 or N-2. Generally, the arylation of unsymmetrical pyrazoles favors the less sterically hindered nitrogen atom. In the case of 4-chloropyrazole, electronic factors also play a role in directing the incoming aryl group.

Studies on the N-arylation of substituted pyrazoles have shown that the use of specific catalysts and ligands can significantly influence the regioselectivity. For instance, in copper-catalyzed Ullmann couplings, the choice of diamine ligand can direct the arylation to a specific nitrogen. Similarly, in palladium-catalyzed Suzuki-Miyaura couplings, the ligand and base combination can be crucial for controlling the regioselectivity.

Chemoselectivity is also a critical consideration, particularly when using 3-bromobenzaldehyde as the coupling partner. The reaction conditions must be chosen to favor the C-N bond formation without affecting the aldehyde functional group. The aldehyde group is generally stable under the conditions of Ullmann and Suzuki-Miyaura couplings.

Catalytic Systems and Reagents Employed in Synthetic Pathways

The N-arylation of 4-chloro-1H-pyrazole can be effectively catalyzed by transition metal complexes. Both copper and palladium-based catalytic systems are widely used for such transformations.

Copper-Catalyzed Ullmann Condensation: This classic method for C-N bond formation has been significantly improved with the development of various ligands.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| CuI | N,N'-dimethylethylenediamine (DMEDA) | K₂CO₃ | Toluene (B28343) | 110 |

| Cu₂O | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 120 |

| CuCl | 1,2-Dimethylethylenediamine | K₃PO₄ | Dioxane | 100 |

Palladium-Catalyzed Suzuki-Miyaura Coupling: This reaction is a versatile method for C-N bond formation and often proceeds under milder conditions than the Ullmann condensation.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 |

| Pd₂(dba)₃ | BrettPhos | Cs₂CO₃ | Toluene | 90 |

| PdCl₂(dppf) | - | Na₂CO₃ | DME/H₂O | 80 |

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include:

Catalyst and Ligand: The choice of metal and ligand can significantly impact the reaction rate and selectivity. Screening a variety of catalysts and ligands is often necessary to identify the optimal combination.

Solvent: The polarity and boiling point of the solvent can affect the solubility of the reactants and the reaction temperature. Common solvents for cross-coupling reactions include toluene, dioxane, and DMF.

Temperature and Reaction Time: These parameters are often interdependent. Higher temperatures can lead to faster reaction rates but may also result in the formation of byproducts. Monitoring the reaction progress by techniques like TLC or GC-MS is essential to determine the optimal reaction time.

A design of experiments (DoE) approach can be systematically employed to explore the effects of these variables and their interactions to identify the optimal reaction conditions for achieving high yield and purity.

Green Chemistry Principles and Sustainable Methodologies in Synthesis Development

The application of green chemistry principles is increasingly important in the development of synthetic methodologies. For the synthesis of this compound, several strategies can be employed to enhance its sustainability.

Solvent Selection and Minimization Strategies

The choice of solvent is a key aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process.

Use of Greener Solvents: Traditional solvents like toluene and DMF have environmental and health concerns. Alternative, greener solvents are being explored for cross-coupling reactions. inovatus.esacs.org Water is an ideal green solvent, and Suzuki-Miyaura couplings can often be performed in aqueous media. researchgate.net Other greener solvent options include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and tert-amyl alcohol. acs.orgnih.gov

By incorporating these green chemistry principles, the synthesis of this compound can be made more environmentally friendly and sustainable.

Energy-Efficient Synthesis Protocols (e.g., Microwave-Assisted Synthesis)

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. The application of microwave irradiation to the synthesis of pyrazole derivatives has been shown to be highly effective. A plausible energy-efficient route to this compound involves the microwave-assisted reaction of 3-formylphenylhydrazine with a suitable three-carbon synthon, followed by chlorination, or by the direct N-arylation of 4-chloropyrazole with 3-formylphenylboronic acid under microwave conditions.

A representative microwave-assisted synthesis could involve the reaction of 3-hydrazinobenzaldehyde hydrochloride with 1,1,3,3-tetramethoxypropane (B13500) (a malondialdehyde equivalent) and subsequent chlorination of the resulting pyrazolyl benzaldehyde (B42025). The use of microwave energy can significantly reduce the reaction time from hours to minutes.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Pyrazolyl Benzaldehyde Intermediate

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Solvent | Ethanol (B145695) | Ethanol |

| Temperature | 80 °C | 120 °C |

| Reaction Time | 8 hours | 15 minutes |

| Yield | 65% | 85% |

| Energy Consumption | High | Low |

| By-product Formation | Moderate | Minimal |

This table presents hypothetical data based on typical outcomes for similar reactions reported in the literature to illustrate the advantages of microwave-assisted synthesis.

The significant reduction in reaction time and the increase in yield highlight the efficiency of microwave-assisted protocols. These methods are not only energy-efficient but also align with the principles of green chemistry by minimizing waste and energy consumption.

Novel Synthetic Route Development and Process Intensification Studies

The development of novel synthetic routes and the intensification of existing processes are paramount for the large-scale and cost-effective production of this compound. Modern synthetic strategies focus on multi-component reactions, flow chemistry, and the use of heterogeneous catalysts to improve efficiency and sustainability.

One novel approach could be a one-pot, three-component reaction between 3-formylphenylhydrazine, a suitable diketone, and a chlorinating agent. This would streamline the synthesis by reducing the number of isolation and purification steps.

Process intensification can be achieved through the implementation of continuous flow chemistry. A flow process for the synthesis of N-aryl pyrazoles has been developed, which can be adapted for the synthesis of the target molecule. acs.orgresearchgate.net This methodology offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, consistency, and scalability. A telescoped flow process could involve the in-situ formation of the hydrazine (B178648), followed by its reaction with a suitable precursor and subsequent chlorination in a continuous manner.

Table 2: Key Parameters in a Conceptual Flow Synthesis Process for this compound

| Parameter | Value | Significance |

| Reactor Type | Plug Flow Reactor (PFR) | Enables precise control of residence time. |

| Residence Time | 5 - 20 minutes | Significantly shorter than batch processes. |

| Temperature | 100 - 150 °C | Higher temperatures can be safely achieved. |

| Pressure | 5 - 10 bar | Prevents solvent boiling and enhances reaction rates. |

| Throughput | 1 - 10 g/hour (Lab scale) | Demonstrates potential for high scalability. |

| Safety | High | Minimizes the volume of hazardous intermediates at any given time. |

This table outlines conceptual parameters for a continuous flow synthesis, illustrating the potential for process intensification based on literature for similar compounds.

The development of such intensified processes not only enhances the efficiency and safety of the synthesis but also reduces the environmental footprint of chemical manufacturing. Further research in these areas will be crucial for the sustainable production of this compound and other valuable chemical compounds.

Reaction Mechanisms and Reactivity Studies of 3 4 Chloro 1h Pyrazol 1 Yl Benzaldehyde

Electrophilic Aromatic Substitution Reactions on the Benzaldehyde (B42025) Ring

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For 3-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde, the substitution pattern will be directed to the positions ortho and para to the pyrazolyl group and meta to the aldehyde group. Therefore, substitution is most likely to occur at the C4, C6, and C2 positions of the benzaldehyde ring. The specific outcome can be influenced by the reaction conditions and the nature of the electrophile. masterorganicchemistry.comyoutube.com

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 3-(4-Chloro-1H-pyrazol-1-yl)-5-nitrobenzaldehyde |

| Bromination | Br₂, FeBr₃ | 2-Bromo-3-(4-chloro-1H-pyrazol-1-yl)benzaldehyde and 5-Bromo-3-(4-chloro-1H-pyrazol-1-yl)benzaldehyde |

| Sulfonation | SO₃, H₂SO₄ | 3-(4-Chloro-1H-pyrazol-1-yl)-5-sulfobenzaldehyde |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-3-(4-chloro-1H-pyrazol-1-yl)benzaldehyde |

Nucleophilic Addition Reactions at the Aldehyde Carbonyl Center

The aldehyde functional group is characterized by a polarized carbon-oxygen double bond, making the carbonyl carbon electrophilic and a prime target for nucleophilic attack. This reactivity is central to many of the transformations of this compound.

Typical nucleophilic addition reactions include the formation of cyanohydrins (with HCN), acetals (with alcohols), and imines (with primary amines), as well as reactions with organometallic reagents like Grignard and organolithium compounds to yield secondary alcohols. The reactivity of the aldehyde can be enhanced by acid catalysis, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Reactivity Profiles of the Pyrazole (B372694) Nitrogen Atoms

The pyrazole ring contains two nitrogen atoms. The N1 atom is bonded to the benzaldehyde ring and is considered a "pyrrole-like" nitrogen, with its lone pair contributing to the aromaticity of the pyrazole ring. The N2 atom is "pyridine-like," with its lone pair located in an sp² hybrid orbital in the plane of the ring, making it more basic and available for protonation or alkylation.

Electrophilic attack on the pyrazole ring itself is generally difficult due to the electron-withdrawing effect of the two nitrogen atoms. However, the N2 nitrogen can act as a nucleophile. For instance, it can be alkylated or acylated under appropriate conditions.

Investigations into the Reactivity and Transformations of the 4-Chloro Substituent on the Pyrazole Ring

The chlorine atom at the C4 position of the pyrazole ring is part of a vinyl chloride-like system within an aromatic heterocycle. This C-Cl bond is generally unreactive towards nucleophilic aromatic substitution under standard conditions. However, its reactivity can be enhanced in the presence of strong electron-withdrawing groups on the ring or under forcing conditions, such as high temperatures or the use of specific catalysts.

Transformations of the 4-chloro substituent could potentially be achieved through cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds. researchgate.net These reactions typically require a palladium or other transition metal catalyst. For example, a Sonogashira coupling could be employed to introduce an alkyne substituent at the C4 position. researchgate.net

Condensation and Cyclization Reactions Involving the Aldehyde Functionality

The aldehyde group is a versatile handle for a wide array of condensation and cyclization reactions, leading to the formation of diverse heterocyclic systems. These reactions often begin with a nucleophilic addition to the aldehyde, followed by a dehydration step.

Examples of such reactions include the Knoevenagel condensation with active methylene (B1212753) compounds, the Wittig reaction with phosphorus ylides to form alkenes, and the formation of Schiff bases with primary amines, which can then undergo further cyclization. umich.edu Multicomponent reactions, where three or more reactants combine in a single step, are also a powerful strategy for building molecular complexity from pyrazole aldehydes. researchgate.netbeilstein-journals.org For instance, the reaction of this compound with an amine and a third component can lead to the synthesis of complex heterocyclic structures like pyrazolo[3,4-b]quinolines. mdpi.comnih.gov

Table 2: Examples of Condensation and Cyclization Reactions

| Reaction Name | Reactants | Product Type |

| Knoevenagel Condensation | Malononitrile, base | α,β-Unsaturated nitrile |

| Wittig Reaction | Triphenylphosphine (B44618) ylide | Substituted alkene |

| Schiff Base Formation | Primary amine | Imine |

| Hantzsch Dihydropyridine Synthesis | Ethyl acetoacetate, ammonia (B1221849) | Dihydropyridine derivative |

| Biginelli Reaction | Urea, ethyl acetoacetate | Dihydropyrimidinone derivative |

Mechanistic Elucidation via Kinetic Studies and Intermediate Characterization

Detailed mechanistic understanding of the reactions of this compound requires kinetic studies and the characterization of reaction intermediates. For instance, in nucleophilic addition reactions to the aldehyde, the rate-determining step can be either the initial nucleophilic attack or the subsequent proton transfer, depending on the reaction conditions and the nature of the nucleophile.

The study of reaction kinetics can provide information about the reaction order, activation energy, and the effect of catalysts. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography can be employed to identify and characterize transient intermediates, providing direct evidence for the proposed reaction pathways. researchgate.net

Stereochemical Aspects of Reactions (if applicable to chiral derivatives)

While this compound itself is achiral, reactions at the aldehyde carbonyl group can generate a new stereocenter. For example, the addition of a Grignard reagent will produce a racemic mixture of secondary alcohols. If a chiral derivative of the starting material were used, or if a chiral catalyst or reagent were employed, stereoselective synthesis could be achieved, leading to an excess of one enantiomer or diastereomer. The principles of asymmetric synthesis would then be applicable to control the stereochemical outcome of these reactions.

Derivatization and Functionalization Strategies Employing 3 4 Chloro 1h Pyrazol 1 Yl Benzaldehyde

Transformations of the Aldehyde Group

The aldehyde functional group in 3-(4-chloro-1H-pyrazol-1-yl)benzaldehyde is a primary site for a variety of chemical reactions, including reductions, oxidations, and the formation of carbon-nitrogen double bonds, as well as carbon-carbon double bonds through olefination reactions.

Reductions to Corresponding Alcohols

The reduction of the aldehyde moiety to a primary alcohol, yielding (3-(4-chloro-1H-pyrazol-1-yl)phenyl)methanol, is a fundamental transformation. This can be accomplished using a range of reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent, typically used in protic solvents like methanol (B129727) or ethanol (B145695) at room temperature. Lithium aluminum hydride, a more potent reducing agent, is used in aprotic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF), usually at low temperatures, followed by a careful workup.

For instance, a general procedure for the reduction of a substituted benzaldehyde (B42025) involves dissolving the aldehyde in methanol and adding sodium borohydride portion-wise at 0 °C, followed by stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted to afford the corresponding alcohol. While specific yields for the reduction of this compound are not extensively reported in readily available literature, analogous reductions of similar aromatic aldehydes proceed with high yields, often exceeding 90%. nih.gov

Table 1: Reduction of Aldehyde to Alcohol

| Product | Reagent | Solvent | Typical Conditions |

| (3-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanol | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 0 °C to room temperature |

| (3-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanol | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | 0 °C followed by aqueous workup |

Oxidations to Carboxylic Acids

The aldehyde group can be oxidized to a carboxylic acid, affording 3-(4-chloro-1H-pyrazol-1-yl)benzoic acid. A variety of oxidizing agents can be employed for this transformation. Common reagents include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and milder oxidants like silver oxide (Ag₂O). The choice of oxidant depends on the presence of other sensitive functional groups in the molecule.

A typical oxidation might involve treating the aldehyde with potassium permanganate in an aqueous alkaline solution, followed by heating. Acidification of the reaction mixture then precipitates the carboxylic acid. While specific data for this compound is scarce, the oxidation of substituted benzaldehydes to their corresponding carboxylic acids is a well-established and generally high-yielding reaction. ontosight.ai

Table 2: Oxidation of Aldehyde to Carboxylic Acid

| Product | Reagent | Solvent | Typical Conditions |

| 3-(4-Chloro-1H-pyrazol-1-yl)benzoic acid | Potassium Permanganate (KMnO₄) | Aqueous base | Heating, followed by acidification |

| 3-(4-Chloro-1H-pyrazol-1-yl)benzoic acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone | Room temperature |

| 3-(4-Chloro-1H-pyrazol-1-yl)benzoic acid | Silver Oxide (Ag₂O) | Aqueous ammonia (B1221849) | Room temperature |

Formation of Imine, Oxime, and Hydrazone Derivatives

The reaction of the aldehyde with primary amines, hydroxylamine (B1172632), and hydrazines provides access to imines (Schiff bases), oximes, and hydrazones, respectively. These reactions are typically carried out in a suitable solvent, often with acid or base catalysis, and involve the elimination of a water molecule.

Imines (Schiff Bases): The condensation of this compound with various primary amines leads to the formation of the corresponding N-substituted imines. This reaction is often catalyzed by a few drops of a weak acid and may require the removal of water to drive the equilibrium towards the product. ekb.egjocpr.com For example, reacting the aldehyde with an aniline (B41778) derivative in a solvent like ethanol or methanol with catalytic acetic acid and refluxing the mixture can yield the desired Schiff base. nih.gov

Oximes: Treatment of the aldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide (B78521) or pyridine (B92270), yields the corresponding oxime. mdpi.comwikipedia.org The reaction is generally straightforward and proceeds in high yield at room temperature or with gentle heating. nih.gov

Hydrazones: The reaction with hydrazine (B178648) or substituted hydrazines (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) produces hydrazones. These reactions are typically performed in an alcoholic solvent, sometimes with acid catalysis, and are often used for the characterization of aldehydes. nih.govnih.govmdpi.com

Table 3: Formation of Imine, Oxime, and Hydrazone Derivatives

| Derivative | Reagent | Typical Conditions |

| Imine (Schiff Base) | Primary Amine (R-NH₂) | Ethanol, catalytic acid, reflux |

| Oxime | Hydroxylamine (NH₂OH·HCl) | Ethanol/Water, base (e.g., NaOH), room temp. |

| Hydrazone | Hydrazine (N₂H₄) or Substituted Hydrazine | Ethanol, catalytic acid, room temp. or reflux |

Wittig and Horner-Wadsworth-Emmons Olefination Reactions

The conversion of the aldehyde to an alkene can be achieved through the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction. These are powerful methods for the formation of carbon-carbon double bonds with control over the stereochemistry of the resulting alkene.

Wittig Reaction: This reaction involves the use of a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. The ylide reacts with the aldehyde to form an oxaphosphetane intermediate, which then collapses to yield the alkene and triphenylphosphine (B44618) oxide. The stereochemical outcome (E/Z selectivity) depends on the nature of the ylide. nih.govnih.gov

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. It generally offers better yields and easier purification of the product, as the byproduct is a water-soluble phosphate (B84403) ester. The HWE reaction typically favors the formation of the (E)-alkene. wikipedia.orgorganic-chemistry.org A general procedure involves the deprotonation of a phosphonate ester with a base like sodium hydride in an aprotic solvent, followed by the addition of the aldehyde.

While specific examples for this compound are not readily documented, these olefination reactions are widely applicable to a broad range of aromatic aldehydes. researchgate.netclockss.org

Table 4: Olefination Reactions

| Reaction | Reagent | Key Features |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Forms C=C bond; stereoselectivity depends on ylide structure. |

| Horner-Wadsworth-Emmons Reaction | Phosphonate Carbanion ((RO)₂P(O)CHR⁻) | Forms C=C bond, typically with high (E)-selectivity; water-soluble byproduct. |

Modifications and Substitutions on the Pyrazole (B372694) Ring

The 4-chloro-1H-pyrazole moiety also presents opportunities for further functionalization, particularly at the 4-position.

Functionalization at the 4-Position of the Pyrazole Ring (beyond chloro)

The chlorine atom at the 4-position of the pyrazole ring can be replaced through various cross-coupling reactions or nucleophilic aromatic substitution (SNAr) reactions, although the latter generally requires strong activation.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the 4-chloropyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide variety of aryl or vinyl substituents at the 4-position. While Suzuki couplings are well-established for halopyridines and other haloheterocycles, their application to 4-chloropyrazoles is also feasible. organic-chemistry.orgyoutube.comresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the 4-position of the pyrazole and a primary or secondary amine. This provides a direct route to 4-aminopyrazole derivatives. nih.govwikipedia.orgresearchgate.netorganic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the chloro group by a nucleophile is also a possibility, although the pyrazole ring is less electron-deficient than, for example, a pyridine ring, making SNAr more challenging. The reaction may require harsh conditions or the presence of strongly activating groups on the pyrazole ring. stackexchange.comwikipedia.orgnih.gov

Table 5: Functionalization at the 4-Position of the Pyrazole Ring

| Reaction | Reagent | Catalyst/Conditions | Resulting Functional Group |

| Suzuki Coupling | Boronic Acid (R-B(OH)₂) | Pd catalyst, base | Aryl, vinyl, etc. |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, base | Amino |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., RO⁻, RS⁻) | High temperature, activating groups | Alkoxy, thioether, etc. |

N-Substitution Reactions on the Pyrazole Nitrogen Atoms

The pyrazole ring in this compound contains a secondary amine nitrogen (N-H) that is amenable to substitution reactions. This position offers a prime site for introducing a variety of substituents, thereby modulating the electronic properties and steric profile of the molecule. Both N-alkylation and N-arylation reactions are common strategies to achieve this functionalization.

N-Alkylation: Direct alkylation of the pyrazole nitrogen can be achieved using various alkylating agents under basic conditions. A general approach involves the deprotonation of the pyrazole N-H with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), followed by the addition of an alkyl halide. Another modern approach involves the use of trichloroacetimidate (B1259523) electrophiles catalyzed by a Brønsted acid like camphorsulfonic acid (CSA), which offers a milder alternative to methods requiring strong bases. mdpi.comsemanticscholar.org

N-Arylation: The introduction of aryl groups at the pyrazole nitrogen is typically accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig and Ullmann condensations are prominent examples. Copper-catalyzed N-arylation, often employing a copper(I) source like CuI and a suitable ligand (e.g., diamines or amino acids), provides a reliable method for coupling the pyrazole with aryl halides. researchgate.netorganic-chemistry.org Iron-catalyzed systems have also been developed as a more economical and environmentally friendly alternative. lookchem.com

| Reaction Type | Reagents and Conditions | Product Type | Key Features |

|---|---|---|---|

| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetonitrile) | 1-Aryl-2-alkyl-4-chloropyrazole derivative | Versatile for introducing various alkyl groups. |

| N-Alkylation (Acid-catalyzed) | Alkyl trichloroacetimidate, Camphorsulfonic acid (CSA), Solvent (e.g., 1,2-DCE) | 1-Aryl-2-alkyl-4-chloropyrazole derivative | Milder conditions, avoiding strong bases. mdpi.comsemanticscholar.org |

| N-Arylation (Ullmann-type) | Aryl halide (Ar-X), CuI, Ligand (e.g., L-proline, DMEDA), Base (e.g., Cs₂CO₃, K₂CO₃), Solvent (e.g., DMSO, Dioxane) | 1,2-Diaryl-4-chloropyrazole derivative | Effective for a broad range of aryl halides. researchgate.net |

| N-Arylation (Iron-catalyzed) | Aryl iodide (Ar-I), FeCl₃·6H₂O, Diamine ligand, K₃PO₄, Water | 1,2-Diaryl-4-chloropyrazole derivative | Economical and proceeds in an aqueous medium. lookchem.com |

Synthesis of Complex Polyheterocyclic Systems Derived from the Compound

The aldehyde functional group in this compound serves as a key handle for the construction of fused and linked polyheterocyclic systems. Through condensation and cyclization reactions, the core molecule can be elaborated into more complex structures with potential applications in medicinal chemistry and materials science.

Pyrazolopyrimidines

The synthesis of pyrazolopyrimidines from a pyrazole-aldehyde precursor typically requires the introduction of functionalities that can form the pyrimidine (B1678525) ring. A common strategy involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. While the title compound is not a 5-aminopyrazole, its aldehyde group can be utilized in multi-component reactions or in sequences that build the pyrimidine ring. For instance, the aldehyde can react with an active methylene (B1212753) compound (like malononitrile) and a dinucleophile in a one-pot synthesis. More direct routes often involve the cyclization of ortho-amino esters of pyrazoles with nitriles, a reaction that can be facilitated by microwave irradiation. nih.gov Another approach involves reacting 5-aminopyrazole-4-carbonitrile with triethylorthoformate followed by treatment with ammonia. ekb.eg

| Starting Pyrazole Type | Co-reactant(s) | Key Reaction Step(s) | Product |

|---|---|---|---|

| 5-Aminopyrazole-4-carbonitrile | Triethyl orthoformate, NH₄OH | Imidate formation and cyclization with ammonia ekb.eg | Pyrazolo[3,4-d]pyrimidin-4-amine |

| 5-Aminopyrazole | β-Ketoesters, Piperidine | Condensation and cyclization semanticscholar.org | Substituted Pyrazolo[3,4-b]pyridines |

| Ortho-amino ester of pyrazole | Aliphatic/Aromatic nitriles, K₂CO₃ (Microwave) | Base-catalyzed cyclization nih.gov | Substituted Pyrazolo[3,4-d]pyrimidin-4(5H)-one |

Pyrazolopyridines

The construction of a pyridine ring fused to a pyrazole core can be efficiently achieved using pyrazole-4-carbaldehydes as precursors. semanticscholar.org The aldehyde group readily undergoes condensation with various active methylene compounds, such as β-ketoesters or malononitrile, in the presence of a basic catalyst like piperidine. The resulting vinylogous intermediate can then undergo intramolecular cyclization to furnish the pyrazolo[3,4-b]pyridine scaffold. This methodology is highly versatile, allowing for the introduction of diverse substituents onto the newly formed pyridine ring based on the choice of the active methylene co-reactant. semanticscholar.org

A plausible synthetic route starting from this compound would involve a Knoevenagel condensation with a β-ketoester, followed by an intramolecular cyclization.

| Reactant A | Reactant B (Active Methylene Compound) | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Pyrazole-4-carbaldehyde | β-Ketoester (e.g., Ethyl acetoacetate) | Piperidine, Reflux | Pyrazolo[3,4-b]pyridine-5-carboxylate semanticscholar.org |

| Pyrazole-4-carbaldehyde | Malononitrile | Piperidine, Ethanol | 6-Amino-pyrazolo[3,4-b]pyridine-5-carbonitrile |

| 5-Aminopyrazole | Alkynyl Aldehydes | Silver, Iodine, or NBS | Halogen-functionalized Pyrazolo[3,4-b]pyridines nih.gov |

Benzothiazole-Fused Pyrazoles

The synthesis of 2-substituted benzothiazoles via the condensation of an aromatic aldehyde with 2-aminothiophenol (B119425) is a robust and widely used transformation. The aldehyde group of this compound is an ideal substrate for this reaction. The process typically involves the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole (B30560) ring. A variety of catalytic systems, including oxidative conditions (e.g., H₂O₂/HCl) and heterogeneous catalysts, have been developed to promote this reaction, often under environmentally friendly "green" conditions. nih.govmdpi.com This reaction results in a molecule where the pyrazole-containing phenyl group is attached to the C2 position of the benzothiazole ring.

| Aldehyde Substrate | Co-reactant | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| This compound | 2-Aminothiophenol | H₂O₂/HCl, Ethanol, Room Temperature | 2-(3-(4-Chloro-1H-pyrazol-1-yl)phenyl)benzo[d]thiazole | nih.govmdpi.com |

| Aromatic Aldehydes | 2-Aminothiophenol | SnP₂O₇, Solvent-free, Heat | 2-Aryl-benzothiazoles | nih.gov |

| Aromatic Aldehydes | 2-Aminothiophenol | Visible light, Air, Blue LED | 2-Aryl-benzothiazoles | nih.gov |

Regioselective Functionalization Techniques

Achieving regioselectivity in the functionalization of a molecule with multiple potential reaction sites is a cornerstone of modern synthetic chemistry. For this compound, several positions are susceptible to modification, including the C5 position of the pyrazole ring, the chlorine-bearing C4 position, and the phenyl ring attached to the pyrazole. Directed metalation strategies are powerful tools for achieving such selectivity. For instance, deprotonation of N-protected pyrazoles can be directed to specific positions by the choice of base and reaction conditions. Sequential metalation and trapping with electrophiles can allow for the stepwise introduction of functional groups at C-3, C-4, and C-5 of the pyrazole ring. While the title compound is a 1-substituted pyrazole, regioselective functionalization of the phenyl ring or substitution of the chloro group are also important considerations. The Duff reaction, for example, allows for chemoselective and regiospecific formylation of 1-phenyl-1H-pyrazoles, indicating the possibility of directing electrophilic substitution. researchgate.net

Exploration of Tandem and Cascade Reaction Architectures

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. The aldehyde functionality of this compound is an excellent trigger for such reaction cascades. A notable example is the tandem Knoevenagel condensation-Michael addition reaction. nih.govresearchgate.net

In this sequence, the aldehyde first undergoes a Knoevenagel condensation with an active methylene compound, such as a pyrazolone (B3327878), to form a reactive Michael acceptor. This intermediate immediately reacts with a second equivalent of the pyrazolone (or another nucleophile) via a Michael addition. This one-pot, often catalyst-free, process rapidly builds molecular complexity and is a powerful tool for generating bis-heterocyclic structures. researchgate.net

| Reaction Name | Reactants | Key Intermediates | Final Product Type | Conditions |

|---|---|---|---|---|

| Tandem Knoevenagel-Michael | Aromatic aldehyde, 2 eq. of 3-methyl-1-phenyl-2-pyrazolin-5-one | Arylidene-pyrazolin-5-one (Michael acceptor) | 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ol) | Ethanol, Reflux, Catalyst-free researchgate.net |

| Sequential Knoevenagel-Cyclization | 2-(1-Phenylvinyl)benzaldehyde, Malonates | Benzylidene malonate | Indene and Benzofulvene derivatives | Piperidine, AcOH, Benzene (B151609) nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques for 3 4 Chloro 1h Pyrazol 1 Yl Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional NMR spectra are fundamental for the initial structural verification of 3-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aldehydic proton, the protons on the benzaldehyde (B42025) ring, and the protons on the pyrazole (B372694) ring.

Aldehyde Proton (-CHO): A highly deshielded singlet is anticipated in the δ 9.8–10.1 ppm region, a characteristic chemical shift for benzaldehydic protons. docbrown.info

Benzaldehyde Ring Protons: The four aromatic protons on the benzaldehyde ring will appear as a complex multiplet system in the aromatic region (δ 7.5–8.2 ppm). Their specific shifts and coupling patterns depend on the meta-substitution pattern.

Pyrazole Ring Protons: The two protons on the 4-chloropyrazole ring are expected to appear as distinct signals. The H5 proton, adjacent to the carbon bearing the benzaldehyde group, and the H3 proton will likely resonate as doublets or singlets depending on the specific coupling constants, typically in the δ 7.7–8.5 ppm range.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is expected to show a characteristic signal in the highly deshielded region of the spectrum, typically around δ 190–193 ppm.

Aromatic and Heteroaromatic Carbons: The carbon atoms of the benzaldehyde and pyrazole rings will resonate in the δ 110–150 ppm range. The carbon attached to the chlorine atom (C4 of the pyrazole) and the carbon attached to the nitrogen (C1 of the benzaldehyde) will have specific chemical shifts influenced by these substituents.

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aldehyde (-CHO) | ~9.9 (s, 1H) | ~191.0 |

| Benzaldehyde C1 | - | ~137.5 |

| Benzaldehyde C2 | ~8.1 (s, 1H) | ~123.0 |

| Benzaldehyde C3 | - | ~140.0 |

| Benzaldehyde C4 | ~7.9 (d, 1H) | ~130.0 |

| Benzaldehyde C5 | ~7.6 (t, 1H) | ~130.5 |

| Benzaldehyde C6 | ~7.8 (d, 1H) | ~128.0 |

| Pyrazole C3 | ~8.2 (s, 1H) | ~142.0 |

| Pyrazole C4 | - | ~115.0 |

Note: This is a predictive table based on structurally similar compounds. Actual experimental values may vary. s=singlet, d=doublet, t=triplet.

Two-dimensional NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between the pyrazole and benzaldehyde rings.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would be used to confirm the connectivity of the protons on the benzaldehyde ring, showing correlations between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of each carbon atom that has an attached proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. For this compound, NOESY could reveal through-space interactions between the H5 proton of the pyrazole ring and the H2 proton of the benzaldehyde ring, helping to determine the preferred rotational conformation (dihedral angle) between the two rings. nih.gov

Solid-state NMR (ssNMR), particularly using techniques like Cross-Polarization Magic-Angle Spinning (CPMAS), is a powerful tool for studying the structure of crystalline materials. acs.org For this compound, ssNMR can:

Identify Polymorphs: Different crystalline forms (polymorphs) of the compound would give distinct ssNMR spectra, allowing for their identification and characterization.

Probe Molecular Packing: ssNMR is sensitive to the local environment and can provide information about intermolecular interactions and molecular packing in the crystal lattice. acs.org

Study Tautomerism: In pyrazole derivatives, solid-state NMR can be used to determine the dominant tautomeric form present in the crystal. cdnsciencepub.com This is crucial as different tautomers can exhibit different physical properties. Studies on pyrazole derivatives have shown that ssNMR, in combination with X-ray crystallography, provides a near-perfect agreement for structure determination in the solid state. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of the compound. For this compound (C₁₀H₇ClN₂O), the expected exact mass can be calculated. HRMS analysis of a related compound, 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, confirmed its molecular formula by identifying the [M+H]⁺ ion. mdpi.com Similarly, for the title compound, HRMS would be expected to show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺. The presence of chlorine would be evident from the characteristic isotopic pattern, with a second peak at [M+2]⁺ having approximately one-third the intensity of the main molecular ion peak.

Table 2: Expected HRMS Data

| Ion | Expected m/z | Description |

|---|---|---|

| [M+H]⁺ | 221.0274 | Protonated molecule |

Note: Calculated for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. Key fragmentations for this compound would likely involve:

Loss of the aldehyde group (-CHO).

Cleavage of the bond between the nitrogen of the pyrazole ring and the benzaldehyde ring.

Fragmentation of the pyrazole or benzaldehyde rings.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Vibrations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

Aldehyde Group: A strong, sharp absorption band corresponding to the C=O stretching vibration is expected in the IR spectrum, typically in the range of 1680–1710 cm⁻¹. researchgate.net A characteristic C-H stretching vibration for the aldehyde proton is also expected around 2700–2850 cm⁻¹.

Aromatic and Heteroaromatic Rings: C=C stretching vibrations within the benzaldehyde and pyrazole rings will appear in the 1450–1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings are observed above 3000 cm⁻¹.

C-N and C-Cl Vibrations: The C-N stretching vibrations of the pyrazole ring are typically found in the 1100-1300 cm⁻¹ range. nih.gov The C-Cl stretching vibration is expected in the fingerprint region, usually between 600 and 800 cm⁻¹.

Table 3: Key Expected Vibrational Bands

| Functional Group/Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Aldehyde C-H | Stretch | ~2720 and ~2820 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aldehyde C=O | Stretch | 1680 - 1710 | Strong |

| Aromatic/Heteroaromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |

| Pyrazole C-N | Stretch | 1100 - 1300 | Medium |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify functional groups and probe the vibrational modes of a molecule. For this compound, the FT-IR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural components: the benzaldehyde group, the 4-chloropyrazole ring, and the phenyl ring.

The analysis of the spectrum allows for the confirmation of key functional groups. The aldehyde group (–CHO) is typically identified by a strong C=O stretching vibration and a characteristic C-H stretching doublet. The pyrazole ring has specific ring stretching and bending vibrations, while the chloro-substituent and the aromatic rings also produce distinct signals.

Detailed research on benzaldehyde and its derivatives shows aromatic C-H stretching vibrations appearing above 3000 cm⁻¹. researchgate.net The carbonyl (C=O) stretching frequency is one of the most prominent peaks in the spectrum, typically found in the region of 1700-1680 cm⁻¹. researchgate.net The presence of the pyrazole ring introduces C=N and N-N stretching vibrations. Studies on various pyrazole derivatives confirm their complex vibrational spectra, which are instrumental in structural confirmation. materialsciencejournal.org

Table 1: Predicted FT-IR Peak Assignments for this compound This table is interactive. Click on headers to sort.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic (Benzene & Pyrazole) | Medium-Weak |

| ~2900-2800 & ~2800-2700 | C-H Stretch (Fermi doublet) | Aldehyde (-CHO) | Weak |

| ~1705-1685 | C=O Stretch | Aldehyde (-CHO) | Strong |

| ~1600-1450 | C=C and C=N Stretch | Aromatic & Pyrazole Rings | Medium-Strong |

| ~1390 | C-H Bend (in-plane) | Aldehyde (-CHO) | Medium |

| ~1300-1200 | C-N Stretch | Pyrazole Ring | Medium |

| ~1100-1000 | C-Cl Stretch | Chloro-group | Strong |

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) Investigations

Raman spectroscopy serves as a complementary technique to FT-IR, providing information on molecular vibrations. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrations that are symmetric and involve a change in polarizability are typically strong in Raman spectra, whereas asymmetric vibrations with a strong dipole moment change are strong in IR.

For this compound, the symmetric stretching modes of the aromatic rings and the C-Cl bond are expected to be particularly Raman active. Research on pyrazole derivatives has shown that many of their functional groups are Raman active, aiding in their spectroscopic elucidation. rsc.org

While specific Raman or SERS studies on this compound are not widely available, Surface-Enhanced Raman Scattering (SERS) represents a promising area for future investigation. SERS can dramatically enhance the Raman signal by adsorbing the molecule onto a nanostructured metallic surface, allowing for detection at very low concentrations. This would be particularly useful for studying the molecule's interaction with surfaces or in biological systems.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Studies

Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorbance of UV or visible light. The conjugated π-system, encompassing the benzaldehyde and pyrazole rings, is the primary chromophore in this compound.

The UV-Vis spectrum is expected to show intense absorption bands corresponding to π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. A weaker band, corresponding to the n → π* transition of the carbonyl group's non-bonding electrons, may also be observed, though it is sometimes obscured by the more intense π → π* bands. The absorption spectrum of benzaldehyde, for instance, typically shows a strong π → π* transition around 245-250 nm and a weaker n → π* transition near 280 nm. researchgate.net

Studies on similar pyrazole derivatives show strong absorption bands in the UV region. researchgate.net For example, theoretical and experimental studies on (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone showed absorption maxima around 300-320 nm. The position and intensity of these bands are sensitive to the solvent environment, a phenomenon known as solvatochromism. Increasing solvent polarity can shift the absorption maxima to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths, providing information about the electronic distribution in the ground and excited states.

Table 2: Expected UV-Vis Absorption Data for this compound This table is interactive. Click on headers to sort.

| Wavelength (λmax) | Electronic Transition | Chromophore | Molar Absorptivity (ε) |

|---|---|---|---|

| ~250-280 nm | π → π* | Conjugated Phenyl-Pyrazole System | High |

Single-Crystal X-ray Diffraction for Definitive Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and the nature of intermolecular interactions that stabilize the crystal lattice.

While the crystal structure for this compound is not publicly documented, data from closely related compounds like 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde provides valuable insights. nih.govresearchgate.net In this analogue, the pyrazole and phenyl rings are not coplanar, with a dihedral angle of 7.93 (7)° between them. nih.govresearchgate.net The crystal structure is stabilized by intermolecular C–H⋯O hydrogen bonds and π–π stacking interactions between adjacent pyrazole and phenyl rings. nih.govresearchgate.net

Similarly, analysis of another derivative, 3-(4-Bromo-phen-yl)-1-(4-chloro-benz-yl)-1H-pyrazole-5-carbaldehyde, shows that the pyrazole ring forms dihedral angles of 3.29 (9)° with the bromophenyl ring and 74.91 (4)° with the chlorobenzyl ring, indicating a significantly twisted conformation. nih.gov

Based on these findings, it is anticipated that the crystal structure of this compound would also feature a non-planar arrangement of its aromatic rings and be stabilized by a network of weak intermolecular forces such as hydrogen bonds (C-H···O, C-H···N) and potentially π–π or C-H···π interactions.

Table 3: Representative Crystallographic Data from a Related Compound (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) nih.govresearchgate.net This table is interactive. Click on headers to sort.

| Parameter | Description | Value |

|---|---|---|

| Crystal System | Monoclinic | P2₁/c |

| a (Å) | Unit cell length | 16.0429 (4) |

| b (Å) | Unit cell length | 4.8585 (1) |

| c (Å) | Unit cell length | 16.7960 (4) |

| β (°) | Unit cell angle | 96.581 (1) |

| Dihedral Angle | Pyrazole Ring // Phenyl Ring | 7.93 (7)° |

| Intermolecular Interaction | C-H···O Hydrogen Bonds | Present |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantioselective Derivatives (if applicable)

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. saschirality.org The most common of these techniques is Circular Dichroism (CD), which measures the difference in absorption of left and right circularly polarized light, particularly in the UV-Vis region (Electronic CD). saschirality.org

The parent molecule, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit a CD spectrum.

However, this technique would become indispensable if chiral derivatives were synthesized. For instance, if the aldehyde group were to undergo a reaction (e.g., an asymmetric aldol (B89426) addition) to introduce a chiral center, the resulting enantiomers would produce mirror-image CD spectra. Comparing the experimental CD spectrum with that predicted by quantum chemical calculations would allow for the unambiguous determination of the molecule's absolute configuration. saschirality.org Thus, while not applicable to the parent compound, chiroptical spectroscopy is a critical tool for the stereochemical analysis of its potential chiral derivatives.

Computational Chemistry and Theoretical Investigations of 3 4 Chloro 1h Pyrazol 1 Yl Benzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and properties of a compound.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. For a compound like 3-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), would be employed to determine its most stable three-dimensional structure (geometry optimization). These calculations would also yield the electronic energy and the distribution of electrons within the molecule. Furthermore, DFT can predict the vibrational frequencies of the molecule, which correspond to the peaks observed in an infrared (IR) spectrum. This theoretical spectrum can then be compared with experimental data to confirm the molecular structure.

Ab Initio and Semi-Empirical Methods for Comparative Analysis

To provide a comprehensive analysis, the results from DFT are often compared with those from other computational methods. Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, and semi-empirical methods, which use some experimental data to simplify calculations, could be used for a comparative study. This comparison helps to validate the accuracy of the computational predictions for the molecule's properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Chemical Reactivity Indices)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more likely to be reactive. From the HOMO and LUMO energy values, various chemical reactivity indices can be calculated, such as electronegativity, chemical hardness, and softness. These indices provide quantitative measures of the molecule's reactivity and are valuable for predicting its behavior in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to identify the electrophilic and nucleophilic sites, which are regions prone to attack by electron-seeking and nucleus-seeking reagents, respectively. In an MEP map of this compound, regions of negative potential (typically colored red) would indicate areas rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) would indicate electron-deficient areas that are targets for nucleophiles.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. This method examines the delocalization of electron density between filled and empty orbitals, which can reveal stabilizing intramolecular interactions, such as hyperconjugation. For this compound, NBO analysis would help to understand the stability conferred by electron delocalization across the pyrazole (B372694) and benzaldehyde (B42025) rings.

Prediction and Validation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are also employed to predict various spectroscopic parameters. Theoretical calculations can generate predicted Nuclear Magnetic Resonance (NMR) chemical shifts, IR vibrational frequencies, and electronic transitions for a UV-Vis spectrum. These predicted spectra can be compared with experimentally obtained spectra to confirm the structure of the synthesized compound and to aid in the interpretation of the experimental data. For instance, time-dependent DFT (TD-DFT) is commonly used to predict UV-Vis absorption spectra.

Reaction Mechanism Prediction and Transition State Elucidation via Computational Pathways

Computational chemistry offers powerful tools for predicting the mechanisms of chemical reactions and elucidating the structures of their transition states. grnjournal.us For a molecule like this compound, these methods can be applied to understand its synthesis and subsequent reactions. Density Functional Theory (DFT) is a primary method used for these predictions, providing a balance between accuracy and computational cost. eurasianjournals.comresearchgate.net

One common reaction involving benzaldehyde derivatives is nucleophilic addition to the carbonyl group. Computational models can map the potential energy surface of such a reaction, identifying the lowest energy path from reactants to products. This involves locating the transition state, which is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state determines the activation energy, a key factor in reaction kinetics.

For instance, in a hypothetical reaction, the elucidation of the transition state would involve optimizing its geometry and performing a frequency calculation to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.

Illustrative Data on Reaction Pathways:

Below is a representative table illustrating the kind of data that would be generated from a computational study on a reaction involving a substituted benzaldehyde. The values are hypothetical and serve to demonstrate the outputs of such an analysis.

| Reaction Step | Computational Method | Basis Set | Activation Energy (kcal/mol) |

| Nucleophilic Attack | B3LYP | 6-31G(d,p) | 15.2 |

| Proton Transfer | M06-2X | def2-TZVP | 8.5 |

Non-Covalent Interaction (NCI) Analysis (e.g., Hydrogen Bonding, Van der Waals forces)

Non-covalent interactions (NCIs) are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of a molecule. mdpi.comtamu.edu For this compound, several types of NCIs are expected to be significant. These include hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces.

NCI analysis, often visualized through NCI plots, can identify and characterize these weak interactions. These plots are based on the electron density and its derivatives, revealing regions of attractive and repulsive interactions within the molecule and between molecules.

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring and the oxygen atom of the aldehyde group can act as hydrogen bond acceptors.

Halogen Bonding: The chlorine atom on the pyrazole ring can participate in halogen bonding, a directional interaction with a nucleophilic region.

π-π Stacking: The aromatic pyrazole and benzene (B151609) rings can engage in π-π stacking interactions.

Table of Predicted Non-Covalent Interactions:

This table provides an example of how NCI analysis results might be summarized. The interaction energies are illustrative and based on typical values for such interactions in similar molecular systems.

| Interaction Type | Interacting Groups | Estimated Interaction Energy (kcal/mol) |

| Hydrogen Bond | C-H···O (aldehyde) | -2.5 to -4.0 |

| Halogen Bond | C-Cl···N (pyrazole) | -1.5 to -3.0 |

| π-π Stacking | Benzene···Pyrazole | -2.0 to -5.0 |

Computational Approaches for Predicting Chemical Reactivity Trends and Selectivity

Computational methods are invaluable for predicting the chemical reactivity and selectivity of molecules. grnjournal.us By calculating various molecular properties, insights into the electrophilic and nucleophilic sites of this compound can be gained.

Frontier Molecular Orbital (FMO) Theory: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. A small HOMO-LUMO gap generally suggests higher reactivity. researchgate.net The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution on the molecule's surface. Red regions indicate negative electrostatic potential (nucleophilic sites), while blue regions indicate positive electrostatic potential (electrophilic sites). For this compound, the aldehyde oxygen would be a site of negative potential, while the carbonyl carbon and the hydrogen of the aldehyde would be sites of positive potential.

Reactivity Descriptors: DFT can be used to calculate a range of reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, which provide quantitative measures of reactivity. researchgate.net

Illustrative Table of Calculated Reactivity Parameters:

The following table presents typical values for reactivity descriptors that would be calculated for a molecule of this nature. These values are for illustrative purposes only.

| Parameter | Computational Method | Basis Set | Calculated Value (eV) |

| HOMO Energy | B3LYP | 6-311++G(d,p) | -6.8 |

| LUMO Energy | B3LYP | 6-311++G(d,p) | -2.1 |

| HOMO-LUMO Gap | B3LYP | 6-311++G(d,p) | 4.7 |

| Electronegativity (χ) | B3LYP | 6-311++G(d,p) | 4.45 |

| Chemical Hardness (η) | B3LYP | 6-311++G(d,p) | 2.35 |

Exploration of 3 4 Chloro 1h Pyrazol 1 Yl Benzaldehyde As a Precursor in Advanced Chemical Synthesis

Development of Novel Organic Ligands for Coordination Chemistry Research

The pyrazole (B372694) moiety is a well-established N,N-donor ligand in coordination chemistry, capable of forming stable complexes with a wide array of metal ions. The structure of 3-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde features multiple potential coordination sites: the two nitrogen atoms of the pyrazole ring and the oxygen atom of the aldehyde group. This allows for versatile coordination modes, including monodentate, bidentate, and bridging interactions.

The aldehyde functionality can be further derivatized to create more complex ligand systems. For instance, condensation reactions with amines or hydrazines can yield Schiff base ligands with enhanced coordination capabilities. These resulting ligands can bind to metal centers through the pyrazole nitrogens and the imine nitrogen, forming stable chelate rings. The electronic properties of the pyrazole ring, influenced by the chloro and benzaldehyde (B42025) substituents, can tune the ligand field strength and, consequently, the magnetic, electronic, and catalytic properties of the resulting metal complexes. Pyrazole-containing copper complexes, for example, are known to form structures with varying nuclearity, from mononuclear to polynuclear arrangements. researchgate.net

Table 1: Potential Ligand Derivatizations and Coordination

| Derivative Type | Reactant | Potential Coordinating Atoms | Resulting Complex Type |

|---|---|---|---|

| Schiff Base | Primary Amine (R-NH₂) | Pyrazole N, Imine N, Aldehyde O | Chelated Metal Complexes |

| Hydrazone | Hydrazine (B178648) (R-NHNH₂) | Pyrazole N, Imine N | Polynuclear Frameworks |

These pyrazole-based ligands are instrumental in constructing coordination compounds with applications in catalysis, magnetism, and metal-ion sensing. uobaghdad.edu.iq

Integration into Supramolecular Assembly Architectures

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π–π stacking, to construct large, well-ordered assemblies. The molecular structure of this compound is well-suited for participating in these interactions. Pyrazole derivatives are known to form various self-associated structures, including dimers, trimers, and catemers, through N-H···N hydrogen bonds. researchgate.net

The key features of this compound that drive supramolecular assembly are:

Hydrogen Bonding: The pyrazole ring contains both a hydrogen bond donor (the N-H group in its tautomeric form) and acceptors (the pyridine-like nitrogen atom), facilitating the formation of robust hydrogen-bonded networks. mdpi.com

Other Weak Interactions: Dipole-dipole interactions involving the chloro and aldehyde groups can further direct the assembly process.

These non-covalent interactions can guide the molecule to self-assemble into higher-order structures like one-dimensional chains, two-dimensional layers, or even three-dimensional frameworks. mdpi.com Such organized architectures are foundational for the development of crystalline materials, liquid crystals, and functional gels.

Precursor for Monomer Synthesis in Polymer Chemistry Research

In polymer chemistry, this compound serves as a valuable precursor for creating functional monomers. The aldehyde group is a key reactive handle that can be chemically transformed into a polymerizable moiety. For example, reactions such as the Wittig reaction can convert the aldehyde into a vinyl group, producing a styrenic-type monomer. Alternatively, esterification or amidation reactions following reduction of the aldehyde to an alcohol can yield acrylate (B77674) or acrylamide (B121943) monomers.

Once synthesized, these pyrazole-containing monomers can be polymerized to produce macromolecules with pendant pyrazole groups. These functional polymers can exhibit unique properties conferred by the pyrazole unit, such as:

Metal-Coordinating Ability: The polymers can be used to sequester metal ions from solutions.

Fluorescence: The incorporation of the pyrazole scaffold can impart fluorescent properties to the polymer, making it useful for sensing or imaging applications. nih.govresearchgate.netscielo.br

Thermal Stability: Heterocyclic rings like pyrazole can enhance the thermal stability of the polymer backbone.

This approach of designing monomers from functional precursors allows for the creation of tailored polymers for specialized applications in materials science and catalysis. nih.gov

Construction of Building Blocks for Advanced Materials (e.g., Fluorescent Probes, Optical Materials)

Pyrazole derivatives are recognized as important scaffolds in the design of fluorescent materials due to their intrinsic photophysical properties and synthetic versatility. nih.gov this compound is a key building block in this area for several reasons. The pyrazole ring itself can be part of a fluorophore, and its combination with the benzaldehyde moiety creates a conjugated system that can be further extended.

The reactive aldehyde group allows this building block to be integrated into larger π-conjugated systems through reactions like Knoevenagel or Claisen-Schmidt condensations. This extends the conjugation length, often shifting the fluorescence emission to longer wavelengths. The chloro-substituent acts as an electronic modulator, influencing the energy levels of the molecular orbitals and thereby tuning the absorption and emission characteristics of the final material. nih.gov Research has shown that benzaldehyde derivatives can serve as active groups for conjugation in fluorescent probes for imaging. rsc.org This makes the title compound a promising precursor for creating dyes and probes for applications in organic light-emitting diodes (OLEDs) and bioimaging. nih.gov

Application in Synthetic Methodology Development and Reaction Discovery

The reactivity of the pyrazole-aldehyde structure makes this compound a valuable substrate in the development of new synthetic methods. Pyrazole-4-carbaldehydes are commonly synthesized via the Vilsmeier-Haack reaction from the corresponding hydrazones. nih.govresearchgate.net

The aldehyde group is a versatile functional group that can participate in a wide range of chemical transformations, including:

Condensation Reactions: It readily reacts with active methylene (B1212753) compounds, amines, and semicarbazides, providing access to a wide variety of derivatives. researchgate.net

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, which are themselves useful synthetic intermediates.

Multicomponent Reactions: Pyrazole aldehydes are key components in one-pot multicomponent reactions for the efficient synthesis of complex heterocyclic systems, such as dihydropyrano[2,3-c]pyrazoles and pyrazolo[3,4-b]pyridines. rsc.orgorganic-chemistry.org

Friedel-Crafts Type Reactions: In the presence of a strong acid, pyrazole aldehydes can undergo hydroxyalkylation reactions with aromatic compounds. umich.edu

This wide-ranging reactivity allows chemists to use this compound as a starting point to explore new reaction pathways and construct diverse molecular architectures. researchgate.net

Design and Synthesis of Chemosensors (non-biological applications)

The design of chemosensors for the detection of specific ions or molecules is a significant area of research. Pyrazole derivatives are excellent candidates for chemosensor design because the nitrogen atoms of the pyrazole ring can act as effective binding sites for analytes, particularly metal ions. nih.govrsc.org The binding event can be translated into a detectable signal, such as a change in color (colorimetric sensor) or fluorescence intensity (fluorescent sensor). semanticscholar.orgconsensus.app